molecular formula C15H18O3 B1613057 cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-21-1

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B1613057
CAS RN: 733740-21-1
M. Wt: 246.3 g/mol
InChI Key: UPTWQRAGCGYSIG-QWHCGFSZSA-N
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Description

Cis-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid (CPCA) is a cyclopentane derivative of benzoic acid and is a widely used compound in organic synthesis. It is a versatile building block for the preparation of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. CPCA is also used in the synthesis of polymers, dyes, and catalysts.

Scientific Research Applications

Analytical Method Development

  • Metabolite Detection in Human Urine: cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid has been investigated in the development of analytical methods for detecting pyrethroid metabolites in human urine. One such method involves solid-phase extraction followed by gas chromatography-tandem mass spectrometry, enabling the detection of various pyrethroid metabolites, including cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives (Arrebola et al., 1999).

Catalytic Reactions and Synthesis

  • Catalysis in Cross Coupling Reactions: The compound has been used in studies exploring the catalysis of cross-coupling reactions. Specifically, systems like cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane have been employed in the catalysis of aryl bromides with arylboronic acids, demonstrating the potential utility of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid derivatives in synthetic chemistry (Feuerstein et al., 2001).

Biomarker Analysis

  • Biomarker Identification in Environmental Exposure: The compound is also relevant in the field of environmental health, particularly in identifying biomarkers of exposure to certain chemicals. For example, derivatives of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid have been utilized as biomarkers in studies assessing human exposure to pyrethroid insecticides (Baker, Olsson, & Barr, 2004).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Molecular Studies: Studies involving cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid and its derivatives have contributed to understanding various chemical reactions and synthesis processes. This includes the exploration of reactions under acidic conditions and the synthesis of specific stereochemical forms of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers (Alonso, Barba, & Yus, 1990; Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).

properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTWQRAGCGYSIG-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641320
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

CAS RN

733740-21-1
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
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cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

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